molecular formula C13H12ClNO2S B185170 N-(5-chloro-2-methylphenyl)benzenesulfonamide CAS No. 6630-71-3

N-(5-chloro-2-methylphenyl)benzenesulfonamide

Cat. No.: B185170
CAS No.: 6630-71-3
M. Wt: 281.76 g/mol
InChI Key: LIMFKYHJHPLTHE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)benzenesulfonamide is a chemical compound belonging to the benzenesulfonamide class, which is widely recognized for its significant role in medicinal chemistry and pharmaceutical research. The benzenesulfonamide scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. This compound serves as a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Benzenesulfonamide derivatives are investigated for a broad spectrum of biological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral properties. For instance, research into benzenesulfonamide-containing phenylalanine derivatives has identified potent inhibitors of the HIV-1 capsid (CA) protein, underscoring the therapeutic potential of this chemical class. The presence of the sulfonamide group (-SO2NH-) allows for the formation of key hydrogen bonds, such as intermolecular N—H···O bonds that connect molecules into dimers or chains, which can be critical for crystal packing and binding to biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-7-8-11(14)9-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMFKYHJHPLTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984864
Record name N-(5-Chloro-2-methylphenyl)benzenesulfonamide
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Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71501-54-7, 6630-71-3
Record name 5-Chloro-2-tolylbenzenesulphonamide
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Record name MLS002693265
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Record name N-(5-Chloro-2-methylphenyl)benzenesulfonamide
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Record name 5-chloro-2-tolylbenzenesulphonamide
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Record name N-(5-CHLORO-2-METHYLPHENYL)-BENZENESULFONAMIDE
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Preparation Methods

Reaction Conditions and Optimization

Reactants :

  • 5-Chloro-2-methylaniline (1.0 equiv)

  • Benzenesulfonyl chloride (1.1–1.2 equiv)

  • Base: Aqueous Na₂CO₃ (10–20% w/v) or NaOH

Procedure :

  • Dissolve 5-chloro-2-methylaniline in water or a water-acetone mixture (1:2 v/v).

  • Add benzenesulfonyl chloride dropwise under vigorous stirring at 0–5°C.

  • Adjust pH to 8–9 using aqueous Na₂CO₃ and stir for 2–4 hours at 25–40°C.

  • Acidify the mixture to pH 2–3 with HCl to precipitate the product.

  • Recrystallize from methanol or ethanol to obtain pure N-(5-chloro-2-methylphenyl)benzenesulfonamide.

Yield : 70–91% (depending on solvent and temperature).

Critical Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–40°CHigher temperatures accelerate reaction but may cause hydrolysis of sulfonyl chloride.
pH8–9Ensures amine deprotonation without degrading sulfonyl chloride.
SolventH₂O:Acetone (1:2)Enhances solubility of reactants and product.
Stoichiometry1:1.1 (amine:ClSO₂Ph)Excess sulfonyl chloride minimizes side reactions.

Alternative Methods for Challenging Substrates

Non-Aqueous Synthesis Using Polar Aprotic Solvents

For moisture-sensitive substrates, the reaction is conducted in dimethylformamide (DMF) or tetrahydrofuran (THF) with NaH as the base:

  • Suspend 5-chloro-2-methylaniline in anhydrous DMF.

  • Add NaH (1.2 equiv) and stir for 30 minutes under N₂.

  • Introduce benzenesulfonyl chloride and reflux for 3–6 hours.

  • Quench with ice-water and extract with ethyl acetate.

Yield : 65–78%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes:

  • Conditions : 100°C, 150 W, 15–20 minutes in ethanol.

  • Advantage : 85–90% yield with minimal byproducts.

Characterization and Analytical Data

Spectral Properties

TechniqueKey Data
¹H NMR (CDCl₃)δ 7.71 (d, 2H, Ar–H), 7.55 (t, 1H, Ar–H), 7.45 (t, 2H, Ar–H), 7.29 (d, 1H, Ar–H), 2.34 (s, 3H, CH₃).
IR (KBr)1338 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N–H).
MS (EI) m/z 281 [M]⁺, 246 [M–Cl]⁺, 141 [PhSO₂]⁺.

Crystallographic Data (If Available)

  • Crystal System : Monoclinic

  • Space Group : P2₁/c

  • Dihedral Angle : 73.94° between benzene rings.

  • Hydrogen Bonding : N–H⋯O interactions stabilize dimeric structures.

Industrial-Scale Production Considerations

Process Optimization

  • Cost Efficiency : Use excess benzenesulfonyl chloride (10–15%) to drive reaction completion.

  • Waste Management : Neutralize spent acid with Ca(OH)₂ to precipitate CaSO₄.

  • Purification : Recrystallization from ethanol-water (3:1) achieves >99% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Aqueous Na₂CO₃85–9198–992–4 hHigh
DMF/NaH65–7895–973–6 hModerate
Microwave85–909915–20 minLow

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents : Modified via N-alkylation.

  • Enzyme inhibitors : Functionalized with tetrazole or oxadiazole moieties .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous conditions.

Major Products Formed

    Substitution: Products with the chlorine atom replaced by the nucleophile.

    Oxidation: Products such as carboxylic acids or aldehydes.

    Reduction: Products with the sulfonamide group reduced to an amine.

Scientific Research Applications

Chemical Synthesis

N-(5-chloro-2-methylphenyl)benzenesulfonamide is synthesized through the reaction of 5-chloro-2-methylaniline with benzenesulfonyl chloride. The process typically involves:

  • Reactants : 5-chloro-2-methylaniline and benzenesulfonyl chloride.
  • Catalysts : Bases such as pyridine or triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Conditions : The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

This compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and material science.

Antimicrobial Properties

This compound exhibits significant antibacterial activity. Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a candidate for developing new antimicrobial therapies .

Table 1: Antimicrobial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli8 µg/mLInhibition of dihydropteroate synthase
Staphylococcus aureus4 µg/mLInhibition of folate synthesis

Antiviral Properties

Recent studies have indicated that this compound also possesses antiviral activity against various influenza strains (H1N1, H5N1, H3N2). It has been shown to reduce viral mRNA levels and inhibit viral entry or replication in infected cells .

Table 2: Antiviral Activity Against Influenza Viruses

Virus TypeIC50 (nM)Effect on Viral mRNA Levels
H1N116.79Significant reduction
H5N1TBDTBD

Therapeutic Potential

The compound's potential therapeutic applications extend beyond antimicrobial effects. Its ability to inhibit specific enzymes suggests possible roles in treating other diseases related to enzyme dysregulation.

Case Study: Anticancer Activity

In a study focusing on sulfonamide derivatives, this compound showed promising results against cancer cell lines. The compound induced apoptosis in MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-2313622% increase
HCT-116TBDTBD

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)benzenesulfonamide
  • N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
  • N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

Uniqueness

N-(5-chloro-2-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the chlorine and methyl groups in specific positions can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.

Biological Activity

N-(5-chloro-2-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C13H12ClNO2S\text{C}_{13}\text{H}_{12}\text{ClN}\text{O}_2\text{S}

This compound features a sulfonamide group, which is critical for its biological activity. The chlorine atom and methyl group on the aromatic ring contribute to its unique properties.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it a potential antimicrobial agent.

Inhibition of Bacterial Growth

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), a substrate for DHPS. This competitive inhibition leads to decreased folate synthesis in bacteria, ultimately inhibiting their growth.

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Studies have shown that it exhibits significant activity against various bacterial strains, suggesting its utility in treating bacterial infections. The compound's efficacy is attributed to its ability to inhibit folic acid synthesis, which is essential for bacterial growth.

Anticancer Activity

Emerging research highlights the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's mechanism involves disrupting cellular processes related to DNA replication and repair .

Case Study: Induction of Apoptosis

In vitro studies demonstrated that this compound significantly increased the percentage of apoptotic cells in treated MDA-MB-231 cell lines compared to control groups. This suggests that the compound may serve as a promising candidate for further development as an anticancer agent .

Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits bacterial growth via DHPS inhibition
AnticancerInduces apoptosis in cancer cell lines

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the sulfonamide structure have led to compounds with improved potency against various cancer cell lines and bacteria.

Table: Comparison of IC50 Values Against Cancer Cell Lines

Compound Cell Line IC50 Value (µM) Reference
This compoundMDA-MB-23122.04
Derivative AMCF-715.63
Derivative BA54926.00

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for N-(5-chloro-2-methylphenyl)benzenesulfonamide, and how can reaction conditions be adjusted to maximize yield?

  • Methodology : A typical synthesis involves reacting benzenesulfonyl chloride with 5-chloro-2-methyl aniline in a basic aqueous medium (e.g., 10% sodium carbonate) at room temperature. Stirring for 1.5 hours yields the crude product, which is purified via recrystallization in methanol (71% yield reported for a methoxy analog) . For the methyl-substituted variant, replace 5-chloro-2-methoxy aniline with 5-chloro-2-methyl aniline. Optimization may involve adjusting solvent polarity, temperature (e.g., 0–25°C), and stoichiometric ratios of reagents.

Q. How can spectroscopic techniques confirm the structural identity of N-(5-chloro-2-methylphenyl)benzenesulfonamide?

  • Methodology :

  • ¹H-NMR : Look for characteristic signals: aromatic protons (δ 6.8–7.8 ppm), NH proton (δ ~10 ppm, broad singlet), and methyl group (δ ~2.3 ppm, singlet) .
  • IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N–H bending (~1530 cm⁻¹) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., S–N = ~1.63 Å, C–Cl = ~1.74 Å) using single-crystal data (triclinic space group P1, a = 8.22 Å, b = 8.94 Å) .

Q. What analytical methods are recommended for assessing purity and monitoring reaction progress?

  • Methodology :

  • TLC : Use silica gel plates with ethyl acetate/hexane (1:3) to track reaction completion (Rf ~0.5–0.7) .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30) to quantify purity (>95%) .

Advanced Research Questions

Q. How can crystallographic refinement tools (e.g., SHELX) resolve structural ambiguities in N-(5-chloro-2-methylphenyl)benzenesulfonamide?

  • Methodology : Use SHELXL for least-squares refinement against high-resolution X-ray data. Freely refine hydrogen atoms located via difference Fourier maps. Apply riding models for C-bound H atoms (Uiso = 1.2–1.5 Ueq(C)) and validate geometry using R1 < 0.05 and wR2 < 0.10 . For disordered structures, apply restraints or split models.

Q. What computational strategies are effective for predicting the biological activity of sulfonamide derivatives like N-(5-chloro-2-methylphenyl)benzenesulfonamide?

  • Methodology :

  • Molecular docking : Simulate binding to target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfonamide interactions with Zn²⁺ in active sites .
  • QSAR : Derive regression models using descriptors like logP, polar surface area, and Hammett constants to predict antimicrobial IC50 values .

Q. How can researchers address contradictions in crystallographic data between different sulfonamide derivatives?

  • Methodology : Cross-validate using multiple techniques:

  • Compare experimental bond lengths (e.g., S–N) with DFT-optimized geometries (B3LYP/6-31G* basis set).
  • Analyze thermal displacement parameters (Ueq) to identify static disorder or dynamic motion .

Q. What strategies minimize by-product formation during the alkylation of N-(5-chloro-2-methylphenyl)benzenesulfonamide?

  • Methodology :

  • Use aprotic polar solvents (DMF, DMSO) to stabilize intermediates.
  • Control temperature (<60°C) to avoid over-alkylation.
  • Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Q. How can researchers leverage high-throughput crystallography pipelines for sulfonamide derivative screening?

  • Methodology : Integrate SHELXC/D/E for rapid data processing and experimental phasing. Use automated pipelines (e.g., autoPROC) to handle twinned data or low-resolution datasets. Validate results with CCDC deposition (e.g., CIF files) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-methylphenyl)benzenesulfonamide
Reactant of Route 2
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N-(5-chloro-2-methylphenyl)benzenesulfonamide

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